Basic Red 51

Description

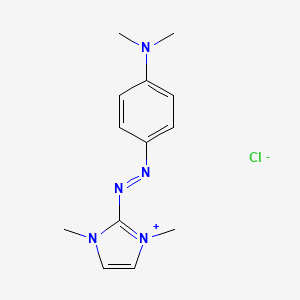

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N5.ClH/c1-16(2)12-7-5-11(6-8-12)14-15-13-17(3)9-10-18(13)4;/h5-10H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDXSXLYLMHYJA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874049 | |

| Record name | 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77061-58-6, 12270-25-6, 1016649-33-4 | |

| Record name | 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77061-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic Red 51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077061586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-1,3-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-[4-(Dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[4-(dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Red 51 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC RED 51 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7A946JJ6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Characteristics

Basic Red 51 is a synthetic organic compound belonging to the azo dye family, specifically classified as a cationic azo dye. Its molecular structure is characterized by an azo linkage (-N=N-) that connects a substituted aromatic phenyl ring to a heterocyclic imidazolium (B1220033) ring, which carries a positive charge. This cationic nature is key to its affinity for anionic substrates.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride | thegoodscentscompany.com |

| CAS Number | 12270-25-6 | zhishangchemical.commacschem.uschemicalbook.comchemsrc.com |

| Molecular Formula | C₁₃H₁₈ClN₅ | evitachem.comzhishangchemical.comsmolecule.commacschem.uschemicalbook.comchemsrc.com |

| Molecular Weight | 279.77 g/mol | zhishangchemical.comsmolecule.commacschem.uschemicalbook.comchemsrc.com |

| Appearance | Purple powder | zhishangchemical.comchemicalbook.comenochdye.comchemicalbook.com |

| Red powder | zhishangchemical.commacschem.us | |

| Blue-violet powder | chemicalbook.com | |

| Solubility | Soluble in water | alfa-chemistry.comsmolecule.commacschem.usthegoodscentscompany.com |

| Slightly soluble in methanol (B129727), water | chemicalbook.com | |

| λmax (UV-Vis) | ~530 nm | |

| 523 nm | ||

| Melting Point | 197 °C | macschem.us |

| LogP | 1.88 at 25 °C | macschem.us |

Synthesis and Chemical Reactions

The synthesis of Basic Red 51 typically follows a well-established two-step process common to azo dye production: diazotization and coupling evitachem.comsmolecule.commacschem.us.

The diazotization step involves the conversion of a primary aromatic amine precursor into a diazonium salt. This reaction is usually carried out in an acidic medium, often hydrochloric acid, with the addition of sodium nitrite (B80452). Maintaining a low temperature, typically between 0–5°C, is critical to prevent the premature decomposition of the highly reactive diazonium intermediate . The pH must be strictly controlled within a narrow range, usually between 1.5–2.0, to ensure the stability of nitrous acid, the active reagent .

Following diazotization, the coupling reaction occurs. The diazonium salt acts as an electrophile and reacts with a coupling component, in this case, N,N-dimethylaniline. This nucleophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-) evitachem.comsmolecule.com. The coupling is generally performed in a weakly acidic to neutral medium, with optimal pH ranges reported between 4–7, depending on the specific protocol zhishangchemical.comchemicalbook.comenochdye.comchemicalbook.com. Reaction times can vary, typically lasting between 4–6 hours to ensure a high conversion rate .

This compound can undergo various chemical transformations, reflecting the reactivity of its functional groups:

Oxidation: The dye can be oxidized by agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄), leading to structural changes and potentially different colored products evitachem.comsmolecule.com.

Reduction: Treatment with reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) can cleave the azo bond, yielding amine derivatives and altering the dye's properties evitachem.comsmolecule.com.

Substitution: The dimethylamino group or other parts of the molecule can potentially undergo substitution reactions under specific conditions, allowing for the synthesis of related compounds evitachem.comsmolecule.com.

Table 2: Synthesis and Dyeing Performance Metrics

| Parameter/Metric | Value | Source |

| Synthesis Steps | Diazotization, Coupling | evitachem.comsmolecule.commacschem.us |

| Diazotization Temp. | 0–5°C | |

| Diazotization pH | 1.5–2.0 | |

| Coupling pH Range | 4–7 | zhishangchemical.comchemicalbook.comchemicalbook.com |

| 2.5–8 (stable range 4-6) | enochdye.com | |

| Coupling Time | 4–6 hours | |

| Dyeing pH (Acrylics) | 4–6 | enochdye.com |

| Color Intensity | ΔE > 8 (on acrylics, vs. ~6.5 for Basic Red 46) | |

| Wash Resistance | >90% color retention after 10 washes | |

| Light Fastness (ISO) | 6 | zhishangchemical.comchemicalbook.com |

| Perspiration Fastness (ISO) | 4-5 | zhishangchemical.comchemicalbook.com |

| Ironing Fastness (ISO) | 3 | zhishangchemical.comchemicalbook.com |

| Soaping Fastness (ISO) | 4-5 | zhishangchemical.comchemicalbook.com |

Applications and Research Significance

Precursor Chemistry and Intermediate Formation

The journey to this compound begins with the selection and reaction of specific precursor molecules to form key intermediates.

The initial and critical step in the synthesis of this compound involves the diazotization of a primary aromatic amine nih.govimrpress.comtifr.res.inbyjus.comjchemrev.com. This process transforms the amine group (-NH₂) into a diazonium group (-N₂⁺). The reaction is typically carried out in an acidic aqueous medium, using sodium nitrite (B80452) (NaNO₂) in the presence of a mineral acid, most commonly hydrochloric acid (HCl) nih.govimrpress.comtifr.res.inbyjus.comjchemrev.com. The acid serves a dual purpose: it protonates the amine and reacts with sodium nitrite to generate nitrous acid (HNO₂), the active diazotizing agent tifr.res.inbyjus.com.

Key Conditions for Diazotization:

Temperature: Maintaining a low temperature, typically between 0-5°C, is paramount. This is because the resulting diazonium salt is highly unstable and prone to decomposition at higher temperatures, which would lead to reduced yield and purity nih.govtifr.res.inbyjus.comjchemrev.comchemistrystudent.com.

pH: The reaction medium's pH is strictly controlled, generally between 1.5 and 2.0. This specific pH range optimizes the stability of nitrous acid and favors the formation of the diazonium ion .

Reagent Addition: Sodium nitrite is usually added gradually to the acidic solution of the aromatic amine while ensuring efficient stirring and temperature control tifr.res.inbyjus.comjchemrev.com.

The successful completion of this stage yields a diazonium salt, a highly reactive electrophilic intermediate essential for the subsequent coupling reaction nih.govimrpress.comtifr.res.inbyjus.comjchemrev.com.

The second major stage of this compound synthesis is the azo coupling reaction, where the diazonium salt intermediate reacts with a coupling component. For this compound, the coupling component is N,N-dimethylaniline smolecule.comevitachem.com. This reaction is a prime example of electrophilic aromatic substitution nih.govtifr.res.inwikipedia.org.

Mechanism of Azo Coupling:

The positively charged diazonium ion acts as an electrophile and attacks the electron-rich aromatic ring of N,N-dimethylaniline nih.govtifr.res.inwikipedia.org. The dimethylamino group (-N(CH₃)₂) on N,N-dimethylaniline is a strong activating group, directing the electrophilic attack primarily to the para position of the aromatic ring nih.govwikipedia.org. If the para position were blocked, the coupling would occur at an ortho position, though typically at a slower rate nih.govwikipedia.org. The reaction forms the characteristic azo bond (-N=N-), which serves as the chromophore responsible for the dye's color nih.govtifr.res.injchemrev.com.

Key Conditions for Coupling:

Medium: The coupling reaction is typically performed in a weakly acidic to neutral medium .

Molar Ratio: A stoichiometric molar ratio of 1:1 between the diazonium salt and the coupling component is ideal to ensure complete reaction and minimize residual starting materials .

Reaction Time: The coupling reaction generally requires a period of 4-6 hours of continuous stirring to achieve high conversion rates, often exceeding 95% .

The successful coupling results in the formation of the this compound molecule.

Diazotization Processes and Conditions

Advanced Synthesis Strategies

Beyond the fundamental steps, advanced strategies focus on optimizing parameters for higher yields, purity, and efficiency.

The synthesis of this compound can be significantly influenced by fine-tuning various reaction parameters. Precise control over temperature during diazotization (0-5°C) is critical to prevent the decomposition of the diazonium salt . Similarly, maintaining the pH within the optimal range of 1.5-2.0 during diazotization ensures the efficient generation and stability of nitrous acid . For the coupling reaction, adjusting the medium to a weakly acidic or neutral pH is essential for facilitating the electrophilic attack . The molar ratio of reactants, ideally kept at 1:1, plays a vital role in maximizing product yield and minimizing the presence of unreacted precursors . Reaction time, typically 4-6 hours, is also optimized to ensure complete conversion . Emerging research also explores the use of catalysts, such as silica-supported boron trifluoride (BF₃.SiO₂), which can enable azo dye synthesis at room temperature and potentially improve the stability of diazonium intermediates growingscience.com.

Achieving high purity in this compound is crucial for its intended applications. Several techniques are employed post-synthesis to purify the crude product.

Salt Precipitation ("Salting Out"): A common method involves adding a concentrated solution of an electrolyte, such as sodium chloride (NaCl), to the aqueous reaction mixture . The increased ionic strength of the solution reduces the solubility of the this compound dye, causing it to precipitate out. This solid precipitate can then be easily isolated by filtration . Concentrations of NaCl around 20-25% (w/v) are often utilized for effective precipitation .

Recrystallization: Further purification can be achieved through recrystallization. For azo dyes, solvents like ethanol (B145695) are commonly used. Dissolving the crude dye in a hot solvent and then allowing it to cool slowly can yield purer crystalline forms by excluding soluble impurities growingscience.com.

Optimization of Reaction Parameters in this compound Synthesis

Industrial-Scale Synthesis Considerations of this compound

The industrial production of this compound leverages the well-established two-step diazotization-coupling process common to many azo dyes nih.govtifr.res.injchemrev.comsmolecule.comevitachem.com. Large-scale manufacturing necessitates meticulous control over reaction parameters such as temperature, pH, reactant concentrations, and reaction times to ensure consistent high yields, purity, and batch-to-batch reproducibility smolecule.com.

The cationic character of this compound, which is essential for its strong affinity to negatively charged substrates like acrylic fibers, is often achieved through chemical modifications. One noted method involves the N-methylation of a precursor azo compound, such as Basic Orange 31, using methyl chloride to form the quaternary imidazolium (B1220033) center .

Key industrial considerations also include the efficient isolation, washing, and drying of the final product, which typically appears as a red powder and exhibits solubility in water and alcohol haihangindustry.commacschem.us. Process optimization is vital for managing production costs and minimizing environmental impact, particularly concerning the treatment of dye-laden wastewater, as dyes can be persistent pollutants evitachem.com.

Data Tables

Table 1: Diazotization Reaction Conditions for this compound Synthesis

| Parameter | Typical Condition | Significance |

| Primary Amine | Aromatic amine precursor | Provides the diazo component for the azo linkage. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Reacts with acid to form nitrous acid. |

| Acid | Hydrochloric Acid (HCl) | Generates nitrous acid; maintains acidic medium. |

| Temperature | 0-5°C | Prevents decomposition of unstable diazonium salt intermediate. |

| pH | 1.5-2.0 | Optimizes stability and reactivity of nitrous acid. |

| Stirring | Continuous | Ensures uniform reaction and heat distribution. |

| Reaction Time | Varies (e.g., 1-2 hours) | Sufficient time for complete conversion to diazonium salt. |

Table 2: Azo Coupling Reaction Conditions for this compound Synthesis

| Parameter | Typical Condition | Significance |

| Coupling Component | N,N-Dimethylaniline | Reacts with the diazonium salt to form the azo linkage. |

| Medium pH | Weakly acidic to neutral | Facilitates electrophilic attack of diazonium ion. |

| Molar Ratio | 1:1 (Diazonium salt : Coupling Comp.) | Maximizes yield and minimizes unreacted starting materials. |

| Stirring | Continuous | Ensures efficient mixing and reaction progress. |

| Reaction Time | 4-6 hours | Achieves high conversion rates (>95%) to the final azo dye. |

| Temperature | Ambient or slightly controlled | Less critical than diazotization, but controlled to manage reaction rate. |

Table 3: Purity Enhancement Techniques

| Technique | Description | Key Reagents/Conditions |

| Salt Precipitation | Addition of an electrolyte to reduce the solubility of the dye, causing it to precipitate from the aqueous solution. | Sodium Chloride (NaCl) at 20-25% (w/v) concentration. |

| Recrystallization | Dissolving the crude dye in a suitable solvent at elevated temperature and allowing it to crystallize upon cooling, separating impurities. | Ethanol (as solvent). |

List of Compounds Mentioned

this compound

N,N-Dimethylaniline

Sodium Nitrite (NaNO₂)

Hydrochloric Acid (HCl)

Nitrous Acid (HNO₂)

Sodium Chloride (NaCl)

Ethanol

Basic Orange 31

Methyl Chloride

Hydrogen Peroxide (H₂O₂)

Potassium Permanganate (B83412) (KMnO₄)

Sodium Dithionite (B78146) (Na₂S₂O₄)

BF₃.SiO₂

Based on a review of the provided search results, there is a scarcity of documented research specifically detailing "Green Chemistry Approaches in this compound Synthesis." The available information primarily focuses on the traditional synthesis methods of this compound, which involve diazotization and coupling reactions ( evitachem.com, smolecule.com, , , macschem.us).

While several search results highlight the environmental concerns associated with this compound and discuss its degradation using green chemistry principles, such as photocatalytic degradation with green-synthesized zinc oxide nanoparticles ( evitachem.com, uthm.edu.my, researchgate.net, researchgate.net), these findings pertain to the remediation of the dye from wastewater rather than its synthesis.

Research into green synthesis methods for related dye classes, such as diarylmethanes, has been identified ( researchgate.net), but specific, detailed research findings or established methodologies for the eco-friendly synthesis of this compound itself are not present in the provided literature. Consequently, it is not possible to generate the requested article section on "Green Chemistry Approaches in this compound Synthesis" with detailed research findings and data tables as per the instructions.

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic methods provide direct insights into the molecular structure and electronic configuration of this compound by analyzing its interaction with electromagnetic radiation.

UV-Vis spectroscopy is a fundamental technique for analyzing compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For colored compounds like this compound, this technique is particularly valuable for identifying the chromophore responsible for its color and for quantitative analysis.

This compound, being an azo dye, possesses an azo group (-N=N-) which acts as a primary chromophore mvpsvktcollege.ac.in. This chromophoric system, along with conjugated double bonds and electron-donating/withdrawing groups, dictates the wavelengths of visible light absorbed by the molecule mvpsvktcollege.ac.inmsu.edu. The absorption of specific wavelengths results in the complementary color being perceived. For this compound, the absorption in the visible spectrum leads to its characteristic red hue msu.edu. UV-Vis spectroscopy is employed to confirm the integrity of this chromophore and to determine the concentration of the dye in solution, as absorbance is directly proportional to concentration according to Beer's Law slideshare.net. While specific absorption maxima () are indicative of the chromophore's environment and structure, the precise for this compound is typically determined experimentally.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to provide structural information through fragmentation patterns. For this compound, MS is critical for confirming its identity and assessing its purity.

Common ionization techniques, such as Electrospray Ionization (ESI), are often used for polar and ionic compounds like this compound. ESI-MS typically generates protonated molecular ions ([M+H]) or other adducts, allowing for the determination of the molecular mass. The molecular formula of this compound is C₁₃H₁₈ClN₅, and its molecular weight is approximately 279.77 g/mol nih.gov. ESI-MS analysis often reveals a prominent ion peak around m/z 323, corresponding to the protonated molecular ion [M+H] of this compound (considering the chloride counterion). This data is crucial for verifying the compound's identity and can also help in identifying degradation products or impurities.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈ClN₅ |

| Molecular Weight | 279.77 g/mol |

| Key Ion (ESI-MS) | [M+H] at m/z ~323 |

Infrared (IR) spectroscopy and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular structure of a compound.

Infrared (IR) Spectroscopy: IR spectroscopy works by measuring the absorption of infrared radiation, which causes molecules to vibrate. Different chemical bonds and functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound mvpsvktcollege.ac.inslideshare.netutdallas.edumicrobenotes.com. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. These include C-H stretching vibrations from the methyl groups and aromatic rings (typically in the 2850-3100 cm⁻¹ range), C=C stretching vibrations of the aromatic and imidazolium rings (around 1500-1650 cm⁻¹), and C-N stretching vibrations. The presence of the tertiary amine in the dimethylamino group means that N-H stretching bands, characteristic of primary and secondary amines, would be absent. The azo linkage (-N=N-) itself does not typically produce a strong, distinct IR absorption band unless it is part of a highly conjugated system. The fingerprint region (below 1500 cm⁻¹) provides complex vibrational information that can be used for definitive identification by comparison with a reference spectrum.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (usually from a laser) by molecules. The scattered light has shifted frequencies corresponding to the vibrational modes of the molecule optica.orgwikipedia.org. Like IR spectroscopy, Raman spectroscopy provides a molecular fingerprint and is sensitive to functional groups and molecular structure. It is a non-destructive technique and can be performed with minimal sample preparation optica.orgspectroscopyonline.com. Raman spectroscopy is particularly useful for analyzing conjugated systems and can provide complementary information to IR spectroscopy, especially for symmetric vibrations or vibrations involving non-polar bonds. While specific Raman spectral data for this compound were not detailed in the provided search results, the technique is broadly applicable for identifying and characterizing organic molecules, including dyes.

Mass Spectrometry (MS) Applications for this compound

Chromatographic Separation and Quantification Methods for this compound

Chromatographic techniques are essential for separating this compound from complex mixtures and for quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of dyes. It is particularly effective for analyzing mixtures and assessing the purity of compounds like this compound.

HPLC typically involves a stationary phase (e.g., a C18 reverse-phase column) and a mobile phase (a solvent mixture, often acetonitrile (B52724) or methanol (B129727) with water or buffer). The separation is based on the differential partitioning of analytes between the stationary and mobile phases, driven by differences in polarity and other molecular interactions libretexts.orgresearchgate.net. For this compound, reverse-phase HPLC is commonly employed, often with a C18 column. Detection is usually performed using a UV-Vis detector, set at a wavelength where the dye exhibits strong absorbance (e.g., near its ), allowing for sensitive quantification researchgate.netdmu.dk. HPLC methods are also used to analyze hair dyes in commercial formulations researchgate.netdmu.dkfda.gov.tw.

Table 2: Typical HPLC Parameters for Dye Analysis (General)

| Parameter | Description |

| Column Type | C18 reverse-phase column |

| Mobile Phase | Acetonitrile/water mixtures, often with buffer/acid |

| Detection | UV-Vis detector (e.g., at 523 nm) |

| Quantification | Peak area integration against calibration curve |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating and identifying compounds in a mixture. It is often employed as a preliminary screening tool or for monitoring reaction progress.

TLC involves spotting the sample onto a thin layer of adsorbent material (the stationary phase, typically silica (B1680970) gel or alumina) coated on a plate. The plate is then placed in a developing chamber containing a solvent system (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates, depending on their affinity for the stationary and mobile phases libretexts.orgresearchgate.netictsl.net. The separation achieved is quantified by the Retention Factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Rf values are characteristic for a given compound under specific TLC conditions and can be used for qualitative identification by comparison with reference standards libretexts.orgresearchgate.netictsl.netuclmail.net. TLC can be used to assess the purity of this compound or to separate it from related impurities or degradation products. Visualization of the separated spots is typically achieved under UV light or by using specific staining reagents if the compound is not colored or visible.

Compound List

this compound

Basic Orange 31

Basic Red 9

Basic Red 46

Basic Violet 14

Basic Blue 41

Basic Blue 99

Acid Violet 43

Basic Brown 16

Basic Red 76

Basic Yellow 57

Disperse Black 9

Basic Yellow 87

Basic Blue 151

Basic Red 14

Basic Red 27

Basic Violet 16

Basic Blue 3

Basic Yellow 28

Basic Red 18

Basic Violet 21

Basic Red 109

Basic Yellow 91

Basic Blue 147

Basic Blue 124

Basic Yellow 21

this compound (also listed as C.I. This compound)

Hydrochloric Acid (Chloride)

Oxidation Reactions of this compound and Product Characterization

This compound can undergo oxidation when exposed to oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) evitachem.comsmolecule.com. These reactions typically lead to the breakdown of the dye's chromophoric system and the formation of various oxidation products. The specific nature of these products is highly dependent on the oxidizing agent used and the reaction conditions. Characterization of these products often involves spectroscopic techniques like UV-Vis and Mass Spectrometry to confirm structural changes and identify new chemical species . For instance, studies indicate that oxidation can lead to changes in the dye's chemical structure and properties smolecule.com.

Reduction Pathways of this compound and Derived Compounds

Reduction is another significant reaction pathway for this compound. Reducing agents like sodium dithionite (Na₂S₂O₄) or sodium borohydride (B1222165) and zinc dust are commonly employed to reduce the dye evitachem.comsmolecule.com. The primary outcome of these reduction processes is the cleavage of the azo bond (-N=N-), which can yield corresponding amine derivatives evitachem.com. These derived amine compounds represent a transformation of the original dye structure, potentially altering its chemical and toxicological profile.

Nucleophilic Substitution Processes Involving this compound

This compound can also participate in substitution reactions. Specifically, the dimethylamino group within its structure can be replaced by other functional groups under specific reaction conditions evitachem.comsmolecule.com. These nucleophilic substitution reactions typically occur under basic conditions, where nucleophiles such as hydroxide (B78521) ions or amines can react with the dye molecule . For example, the coupling reaction in its synthesis involves nucleophilic aromatic substitution .

Photochemical Behavior and Degradation Mechanisms of this compound

The photochemical behavior of this compound is of considerable interest, particularly in the context of environmental remediation. Its degradation under light, especially when assisted by photocatalysts, is well-documented.

While not as extensively detailed as photocatalytic degradation, direct photolysis refers to the degradation of this compound solely through exposure to light without the aid of a catalyst nih.gov. Studies on similar azo dyes suggest that direct photolysis can occur, but it is often a slower and less efficient process compared to photocatalytic methods nih.govaimspress.com. The azo bond is susceptible to breaking upon absorption of light energy, leading to some degree of molecular decomposition.

Photocatalytic degradation, particularly using zinc oxide nanoparticles (ZnO NPs), has emerged as an effective method for removing this compound from aqueous solutions nih.govresearchgate.netresearchgate.netuthm.edu.myuum.edu.my. ZnO NPs act as photocatalysts, utilizing light energy to generate reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which then degrade the dye nih.gov.

Studies have optimized parameters for this process, including ZnO NP dosage, pH, and initial dye concentration. For instance, maximum degradation of this compound (up to 98.40%) was reported with 150 mg of ZnO NPs at pH 3 and 5 ppm of the dye researchgate.net. In another study, optimal conditions for this compound removal in artificial hair dye bathroom greywater were found with 100 mg of ZnO NPs, at pH 5 and 1 ppm of the dye, achieving 89.01% degradation researchgate.net. The reusability of ZnO NPs has also been demonstrated, with high recovery efficiencies reported researchgate.net.

The degradation pathway of this compound under photocatalysis using ZnO NPs has been investigated, with studies identifying safer final products such as methyl esters of hexadecanoic acid and octadecanoic acid uthm.edu.my.

The kinetics of this compound photodegradation under photocatalytic conditions often follow established models. Research indicates that the degradation process typically adheres to pseudo-first-order kinetics researchgate.netresearchgate.netuthm.edu.myjmaterenvironsci.comdeswater.com. This model describes the rate of degradation as being directly proportional to the concentration of the dye at any given time.

For example, apparent rate constants (kapp) have been determined under various conditions. In one study, the apparent rate constants for solar photocatalytic degradation of this compound were reported as 0.3798, 0.6066, 0.2747, and 0.1307 min⁻¹ for initial concentrations of 5, 10, 15, and 20 ppm, respectively, at optimum conditions researchgate.net. Another study reported rate constants of 0.048 min⁻¹ and 0.059 min⁻¹ for different dyes, suggesting that kinetic rates can vary based on the specific dye and experimental setup researchgate.net.

Table 1: Kinetic Parameters for this compound Photodegradation (Representative Data)

| Initial Dye Concentration (ppm) | Rate Constant (kapp) (min⁻¹) | Kinetic Model | Reference |

| 5 | 0.3798 | Pseudo-first-order | researchgate.net |

| 10 | 0.6066 | Pseudo-first-order | researchgate.net |

| 15 | 0.2747 | Pseudo-first-order | researchgate.net |

| 20 | 0.1307 | Pseudo-first-order | researchgate.net |

| 1 | Not specified | Pseudo-first-order | researchgate.net |

| 5 | Not specified | Pseudo-first-order | researchgate.net |

Note: Values are representative and may vary based on specific experimental conditions.

Photocatalytic Degradation of this compound using Nanomaterials (e.g., ZnO NPs)

Mechanistic Investigations of this compound Photocatalysis

The photocatalytic degradation of this compound typically involves semiconductor catalysts, such as zinc oxide (ZnO) nanoparticles, under UV or visible light irradiation. The fundamental mechanism initiates with the absorption of photons by the catalyst, generating electron-hole pairs. These charge carriers then react with water and oxygen molecules adsorbed on the catalyst surface to produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•) researchgate.netresearcher.life. These ROS are potent oxidizing agents that attack the this compound molecule, leading to the cleavage of its chromophoric azo bond and the breakdown of its aromatic structure. This process results in decolorization and, ultimately, mineralization into simpler, less harmful compounds like carbon dioxide and water researchgate.netresearcher.life. The degradation kinetics often follow a pseudo-first-order model, indicating that the reaction rate is primarily dependent on the initial concentration of the dye researchgate.net.

Role of Catalyst Properties in this compound Degradation Efficiency

The efficiency of this compound photocatalytic degradation is significantly influenced by the properties of the photocatalyst. Zinc oxide (ZnO) nanoparticles are widely employed due to their semiconductor properties, high surface area, and photocatalytic activity researchgate.netresearchgate.netguidechem.comresearcher.lifescience.gov. The band gap energy of the catalyst is critical, determining its light absorption capabilities. Undoped ZnO typically possesses a band gap of approximately 3.37 eV, primarily absorbing UV light researchgate.netscience.gov. Modifications, such as doping ZnO with elements like Pr³⁺, can reduce the band gap to around 3.0 eV, enabling absorption of visible light and enhancing degradation efficiency . Tungsten oxide (WO₃) and its composites, such as W/WO₃, also exhibit photocatalytic activity, with WO₃ having a band gap of 2.4-2.8 eV, allowing for visible light activation .

The surface area and morphology of the catalyst play a crucial role, with nanostructured materials offering a higher surface area-to-volume ratio, which increases the number of active sites available for the photocatalytic reactions researchgate.net. Catalyst dosage is another important parameter; an optimal amount of catalyst is required for maximum efficiency, as excessive amounts can lead to light scattering and particle agglomeration, thereby reducing performance researchgate.netscience.gov. For instance, studies have shown that ZnO nanoparticle loadings of around 100 mg can be optimal for this compound degradation in greywater science.gov.

Table 1: Photocatalyst Properties and Band Gap Energies Relevant to this compound Degradation

| Catalyst Material | Band Gap Energy (eV) | Primary Light Absorption | Notes |

| ZnO (undoped) | ~3.37 | UV | High surface area, widely used. |

| Pr-doped ZnO | ~3.0 | UV & Visible | Improved charge carrier separation, enhanced visible light activity. |

| WO₃ | 2.4 - 2.8 | Visible | Suitable for visible light degradation. |

| WO₃/Pt | 3.23 – 3.43 | UV | Addition of Pt increases band gap energy. |

| ZnO/Au composite | Varies | Visible | Plasmonic effects from Au nanoparticles enhance photocatalytic efficiency. |

Adsorption and Desorption Chemistry of this compound

Interaction of this compound with Adsorbent Materials (e.g., Montmorillonite-Alginate Gel)

This compound can be effectively removed from aqueous solutions using various adsorbent materials, with montmorillonite-alginate gel composites showing particular promise researchgate.netresearcher.liferesearchgate.netresearcher.lifetci-thaijo.orgresearchgate.netgoogle.comresearchgate.net. The synthesis of these composite materials involves mixing sodium alginate with montmorillonite (B579905) clay to form gel beads. The adsorption process is influenced by factors such as the adsorbent dosage, contact time, initial pH of the solution, and the initial concentration of this compound researchgate.netresearchgate.netresearchgate.net. The interaction mechanism is primarily driven by electrostatic forces. As a cationic dye, this compound possesses a positively charged imidazolium ring. Montmorillonite clay naturally exhibits a negative surface charge due to isomorphic substitution, while alginate contains carboxylate groups that can also contribute negative charges. These opposite charges facilitate strong electrostatic attraction between the dye molecules and the adsorbent surface, leading to efficient adsorption researchgate.netresearchgate.netresearchgate.net. Fourier Transform Infrared (FTIR) spectroscopy is often used to confirm the presence of functional groups involved in this interaction before and after dye adsorption researchgate.netresearchgate.netresearchgate.net.

Adsorption Kinetics and Isotherms of this compound

The rate at which this compound is adsorbed onto materials like montmorillonite-alginate gel is typically described by kinetic models. Studies indicate that the adsorption of this compound onto montmorillonite-alginate gel best fits the pseudo-second-order kinetic model researchgate.netresearchgate.netresearchgate.net. This model suggests that the rate-limiting step involves chemical adsorption, where the rate of adsorption is proportional to the square of the number of unoccupied sites. In contrast, the deposition of this compound onto functionalized cotton and wool fibers was found to follow pseudo-first-order kinetics emerald.com.

Adsorption equilibrium data are often analyzed using isotherm models. For this compound adsorption onto montmorillonite-alginate gel, the Freundlich isotherm provided the best fit, indicating that the adsorption process occurs on a heterogeneous surface with a multilayer adsorption capacity researchgate.netresearchgate.netresearchgate.net. The Freundlich model is characterized by parameters that describe the adsorption intensity and capacity. For deposition onto cotton and wool fibers, the Langmuir isotherm was found to be more appropriate, suggesting monolayer adsorption on a homogeneous surface emerald.com.

Table 2: Adsorption Kinetics and Isotherm Models for this compound

| Adsorbent Material | Kinetic Model | Isotherm Model | Maximum Removal Efficiency | Notes |

| Montmorillonite-Alginate Gel | Pseudo-second-order | Freundlich | 97.05% (Formula 6) | Adsorption influenced by dosage, time, pH, and initial concentration. FTIR analysis confirms functional group interactions. |

| Functionalized PEI-Dye onto Cotton/Wool | Pseudo-first-order | Langmuir | Comparable to commercial dye | Deposition process studied for textile applications. |

Desorption Studies and Regeneration of this compound Adsorbents

The ability to desorb this compound from adsorbent materials and regenerate the adsorbent is crucial for practical applications. Studies on montmorillonite-alginate gel have explored desorption using various eluents. For instance, a mixture of water and ethanol (70:30) or concentrated hydrochloric acid was found to desorb approximately 36.75% of this compound from formula 3 gel beads researchgate.nettci-thaijo.orgresearchgate.net. While specific regeneration efficiency data for these composites are limited in the provided snippets, the potential for regeneration exists. In related studies involving cationized cotton, regeneration using bleaching agents maintained good adsorption power, with dye adsorption capacity remaining at 83% after one regeneration cycle for acid dyes and 76% after two cycles for direct dyes ntnu.no. This suggests that with appropriate eluent selection and regeneration protocols, adsorbents can be reused.

Interactions of this compound with Polymeric and Material Substrates (focus on chemical binding mechanisms)

This compound's cationic nature is central to its interaction and binding with various polymeric and material substrates, particularly in hair dyeing and textile applications.

In hair dyeing , this compound acts as a semi-permanent dye by interacting with the keratin (B1170402) protein fibers of hair smolecule.comresearchgate.net. The positively charged imidazolium ring of the dye molecule is electrostatically attracted to the negatively charged sites present on the hair keratin. Additionally, the delocalized electrons within the azo group contribute to the dye's affinity and color absorption properties. This ionic bonding mechanism allows the dye to deposit onto and within the hair structure, providing a vibrant red hue smolecule.comresearchgate.net.

In the textile industry , this compound is employed for dyeing acrylic fibers, modified polyesters, and cotton guidechem.com. Similar to its interaction with hair, the dye's cationic charge facilitates strong electrostatic attraction to anionic sites on the fiber surfaces. This rapid adsorption process results in efficient dyeing and the development of bright red colors . The chemical binding mechanism is predominantly ionic, ensuring the dye's adherence to the substrate. The delocalized electron system in the azo group also plays a role in the coloristic properties and potential interactions with the fiber matrix smolecule.com.

Compound List:

this compound

Zinc Oxide (ZnO)

Tungsten Oxide (WO₃)

Montmorillonite

Sodium Alginate

Polyethylenimine

Gold (Au)

Applications of Basic Red 51 in Specialized Academic Research Domains

Utilization of Basic Red 51 in Chemical Analysis and Titrimetry

In chemical analysis, this compound has been investigated for its potential as an indicator in various analytical techniques. Its ability to absorb specific wavelengths of light makes it suitable for spectrophotometric determinations and as a visual aid in titrimetric analyses . Research has explored its use in electrochemical methods for quantitative analysis. For instance, a study developed a method using a graphite-epoxy magnetic composite electrode modified with magnetic nanoparticles for the pre-concentration and determination of this compound in environmental samples and commercial products researchgate.netcabidigitallibrary.org. This method utilizes square wave voltammetry (SWV) to detect the dye, with a well-defined peak at +0.89 V vs. Ag/AgCl attributed to the oxidation of its tertiary amine group researchgate.net. Optimized conditions involved a 30-second exposure in a phosphate (B84403) buffer at pH 7.0, establishing an analytical curve in the concentration range of 1.50 × 10⁻⁶ mol L⁻¹ to 5.50 × 10⁻⁵ mol L⁻¹ researchgate.net. The limits of detection and quantification were reported as 1.19 × 10⁻⁷ mol L⁻¹ and 3.97 × 10⁻⁷ mol L⁻¹, respectively researchgate.net. This highlights its utility in developing sensitive analytical protocols for dye detection and quantification.

Table 1: Electrochemical Determination Parameters for this compound

| Parameter | Value | Reference |

| Electrode Modification | Graphite-epoxy magnetic composite electrode (GEMCE) with CFMNs | researchgate.net |

| Analytical Technique | Square Wave Voltammetry (SWV) | researchgate.net |

| Detection Peak | +0.89 V vs. Ag/AgCl | researchgate.net |

| Pre-concentration Time | 30 sec | researchgate.net |

| Buffer System | Phosphate buffer (pH 7.0) | researchgate.net |

| Analytical Concentration Range | 1.50 × 10⁻⁶ to 5.50 × 10⁻⁵ mol L⁻¹ | researchgate.net |

| Limit of Detection (LOD) | 1.19 × 10⁻⁷ mol L⁻¹ | researchgate.net |

| Limit of Quantification (LOQ) | 3.97 × 10⁻⁷ mol L⁻¹ | researchgate.net |

Role of this compound in Materials Science Research

In materials science, this compound is studied for its interactions with various substrates, particularly polymers and fibers, due to its cationic nature and strong affinity for negatively charged surfaces . Research has explored its use in developing functional materials and understanding dye-substrate interactions at a molecular level. Its ability to impart color and potentially other properties to materials makes it a candidate for applications in advanced materials research. For instance, studies have investigated its adsorption onto modified materials like montmorillonite-alginate gel beads for removal from aqueous solutions, indicating its potential for material functionalization and remediation tci-thaijo.org. The adsorption kinetics and isotherm models, such as pseudo-second-order and Freundlich, are analyzed to understand the adsorption mechanisms tci-thaijo.org.

Application of this compound in Microscopic Staining for Non-Human Biological Structural Visualization

This compound has been employed in biological research as a stain for visualizing cellular structures, particularly in non-human biological samples macschem.us. Its cationic properties allow it to bind to negatively charged components within cells and tissues, enhancing their contrast and visibility under microscopy. While specific details on its application to non-human biological structures are less prevalent in the initial search results compared to its use in human cell studies or textile dyeing, its general utility as a biological stain is noted macschem.us. Research has indicated its cytotoxic effects on human keratinocytes, suggesting its potential to interact with biological membranes and intracellular components, which is fundamental to its staining capabilities nih.govsmolecule.comresearchgate.net. Further research could explore its specific applications in visualizing structures in plant tissues, microorganisms, or animal cell lines, leveraging its cationic charge for differential staining.

Research on Dyeing Mechanisms of this compound on Specific Substrates

The dyeing mechanisms of this compound on various substrates are a significant area of academic research. As a cationic azo dye, its primary mechanism involves electrostatic attraction between its positively charged imidazolium (B1220033) group and the negatively charged sites on substrates like textile fibers, particularly acrylics and modified polyesters macschem.uszhishangchemical.com. This interaction leads to rapid adsorption and vibrant coloration. Studies have investigated the kinetics and thermodynamics of this adsorption process. For example, research on the adsorption of this compound onto montmorillonite-alginate gel beads revealed that the adsorption kinetics best fit a pseudo-second-order model, and the adsorption isotherm confirmed the Freundlich model, suggesting a multilayer adsorption process on a heterogeneous surface tci-thaijo.org. Factors influencing adsorption include pH, adsorbent dosage, adsorption time, and initial dye concentration tci-thaijo.org. The stability of this compound in dyeing baths is also noted, with a stable pH range typically between 4 and 7 zhishangchemical.com. The dye's chemical structure, including the delocalized electrons within the azo group, is crucial for its chromophoric properties and its ability to absorb specific wavelengths of light, thus producing its characteristic red color .

Table 2: Adsorption Characteristics of this compound on Montmorillonite-Alginate Gel Beads

| Parameter | Model/Value | Reference |

| Adsorbent | Montmorillonite-Alginate Gel Beads (Formula 6) | tci-thaijo.org |

| Adsorption Kinetic Model | Pseudo-second-order | tci-thaijo.org |

| Adsorption Isotherm Model | Freundlich | tci-thaijo.org |

| Removal Efficiency | 97.05% | tci-thaijo.org |

| Desorption Efficiency | 36.75% (using water/ethanol (B145695) solution & HCl) | tci-thaijo.org |

| Dyeing Bath pH Stability | 4–7 | zhishangchemical.com |

Compound Name Table:

this compound

C.I. This compound

Ruby Red

2-[[4-(dimethylamino)phenyl]azo]-1,3-dimethyl-1h-imidazolium chloride

COLOREX BR51

VIBRACOLOR RUBY RED

Basacryl Red X-BL

Maxilon Red M-RL

Maxilon Red SL

Maxilon Red SL 200

Vibracolor Ruby Red

Basic Red 5

Basic Red 2

Basic Red 9

Basic Red 46

Basic Orange 31

Environmental Chemical Fate and Remediation Methodologies of Basic Red 51

Abiotic Degradation Pathways of Basic Red 51 in Aqueous Systems

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, primarily driven by physical or chemical reactions such as hydrolysis, photolysis, or oxidation. For this compound, photodegradation, particularly photocatalysis, has emerged as a significant abiotic pathway for its removal from aqueous environments.

While this compound is generally considered stable under normal conditions, it can degrade in extreme pH environments. Its solubility in water is reported as "very good" and "soluble" by some sources, though others indicate "slightly soluble" or "insoluble". This variability does not preclude its presence and potential degradation in aqueous media.

Photodegradation and Photocatalysis: Research indicates that this compound can be effectively degraded by light-induced processes. Studies have investigated the photocatalytic degradation of BR51 using semiconductor nanoparticles like Zinc Oxide (ZnO NPs). Furthermore, photoelectrocatalytic oxidation using W/WO₃/TiO₂ bicomposite photoanodes activated by ultraviolet (UV) and visible radiation has demonstrated significant removal efficiencies.

In one study, photoelectrocatalytic oxidation under UV radiation achieved 94% total organic carbon (TOC) removal, while visible radiation resulted in 88% TOC removal. Complete discoloration of this compound was observed within 60 minutes under visible light irradiation (420-630 nm) using a specific photoanode at a current density of 1.25 mA cm⁻². Photocatalysis using ZnO NPs has also shown high degradation efficiencies, with up to 98.40% BR51 degradation and 98.08% COD removal reported under optimized conditions.

While hydrolysis is a common abiotic degradation pathway for many organic compounds, specific detailed studies on the hydrolysis of this compound in aqueous systems are not extensively detailed in the provided literature. However, the dye's stability is noted within a pH range of 4 to 11, implying that extreme pH conditions outside this range might induce degradation, potentially through hydrolysis or other pH-dependent reactions.

| Degradation Process | Catalyst/Conditions | Removal Efficiency (%) | Degradation Metric | Time (min) | Reference |

| Photoelectrocatalytic Oxidation | W/WO₃/TiO₂ photoanode, UV/Vis, 1.25 mA cm⁻², pH 2.0 | 94 | TOC Removal | Not specified | |

| Photoelectrocatalytic Oxidation | W/WO₃/TiO₂ photoanode, Visible light, 1.25 mA cm⁻², pH 2.0 | 88 | TOC Removal | Not specified | |

| Photoelectrocatalytic Oxidation | W/WO₃/TiO₂ photoanode, Visible light (420-630 nm), 1.25 mA cm⁻² | 100 | Discoloration | 60 | |

| Photocatalysis (ZnO NPs) | ZnO NPs (150 mg/L), pH 3, 5 ppm BR51 | 98.40 | BR51 Degradation | Not specified | |

| Photocatalysis (ZnO NPs) | ZnO NPs (150 mg/L), pH 3, 5 ppm BR51 | 98.08 | COD Removal | Not specified | |

| Photocatalysis (ZnO NPs) | ZnO NPs, artificial bathroom grey water | 89.01 | Decolorization | Not specified |

Chemical Reactions: this compound can undergo chemical reactions such as oxidation and reduction when exposed to specific chemical agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) for oxidation, and sodium dithionite (B78146) for reduction. These reactions lead to the formation of various oxidation or amine derivative products, respectively. However, these are typically considered induced chemical transformations rather than spontaneous abiotic degradation pathways occurring in natural water bodies without the addition of such reagents.

Advanced Oxidation Processes (AOPs) for this compound Chemical Removal

Advanced Oxidation Processes (AOPs) are chemical treatment procedures that generate highly reactive species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants like this compound. These processes effectively break down dye molecules into less harmful substances, often leading to complete mineralization. Several AOPs have been investigated for the removal of this compound from aqueous matrices.

Photocatalysis using Zinc Oxide Nanoparticles (ZnO NPs): Photocatalysis using ZnO NPs under UV or visible light is effective for degrading this compound. The process generates reactive oxygen species (ROS) like •OH and •O₂⁻, which break down the dye's chromophoric structure. Studies report high degradation efficiencies, with up to 98.40% BR51 degradation and 98.08% COD removal achieved under optimized conditions. ZnO NPs also exhibit good reusability.

Photoelectrocatalytic Oxidation: This process combines photocatalysis with electrochemical oxidation using semiconductor electrodes. W/WO₃/TiO₂ bicomposite photoanodes have shown effectiveness for this compound removal. Complete discoloration was achieved in 60 minutes under visible light irradiation (420-630 nm) with 63% mineralization, while UV irradiation yielded lower TOC removal efficiencies.

UV/Hydrogen Peroxide (UV/H₂O₂): The UV/H₂O₂ process uses UV light to decompose H₂O₂ into •OH radicals, which degrade dye molecules. While specific data for this compound is limited, studies on similar cationic dyes indicate high color removal efficiencies, with "C.I. Basic Red" showing 95% removal. This process is considered environmentally friendly due to its byproducts being water and oxygen.

Fenton and Photo-Fenton Processes: The Fenton process (Fe²⁺/H₂O₂) and Photo-Fenton process generate •OH radicals for dye degradation. While direct quantitative data for this compound is not extensively detailed, these processes are generally effective for azo dyes, achieving significant degradation efficiencies and complete decolorization for other red azo dyes.

Ozonation: Ozonation utilizes ozone (O₃) as a strong oxidant, either directly reacting with dye molecules or decomposing to form •OH radicals. Studies on similar azo dyes show high decolorization efficiencies, with up to 98% removal reported under optimized conditions.

Electrochemical Advanced Oxidation Processes (EAOPs): Electrochemical methods like electrocoagulation and electrochemical oxidation can remove dyes through direct or indirect oxidation. While studies on electrocoagulation for Basic Red 46 showed 100% color removal, specific applications to this compound require further investigation.

| Advanced Oxidation Process (AOP) | Catalyst/Conditions | Removal Efficiency (%) | Degradation Metric | Time (min) | Reference |

| Photocatalysis (ZnO NPs) | ZnO NPs (150 mg/L), pH 3, 5 ppm BR51 | 98.40 | BR51 Degradation | Not specified | |

| Photocatalysis (ZnO NPs) | ZnO NPs (150 mg/L), pH 3, 5 ppm BR51 | 98.08 | COD Removal | Not specified | |

| Photocatalysis (ZnO NPs) | ZnO NPs, artificial bathroom grey water | 89.01 | Decolorization | Not specified | |

| Photoelectrocatalytic Oxidation | W/WO₃/TiO₂ photoanode, UV/Vis, 1.25 mA cm⁻², pH 2.0 | 94 | TOC Removal | Not specified | |

| Photoelectrocatalytic Oxidation | W/WO₃/TiO₂ photoanode, Visible light, 1.25 mA cm⁻², pH 2.0 | 88 | TOC Removal | Not specified | |

| Photoelectrocatalytic Oxidation | W/WO₃/TiO₂ photoanode, Visible light (420-630 nm), 1.25 mA cm⁻² | 100 | Discoloration | 60 | |

| UV/H₂O₂ | Not specified (for C.I. Basic Red) | 95 | Color Removal | Not specified |

Adsorptive Removal Technologies for this compound from Aqueous Media

Adsorption is a widely recognized and effective physicochemical process for removing dyes from wastewater, involving the accumulation of dye molecules onto a solid adsorbent surface. This method is favored for its simplicity, cost-effectiveness, high efficiency, and potential for adsorbent regeneration. A variety of natural, modified, and synthetic materials have been investigated for their capacity to adsorb this compound and similar basic dyes.

Natural and Modified Adsorbents:

Montmorillonite-Alginate Gel: This composite material demonstrated significant potential for this compound removal, with one formulation achieving a 97.05% removal efficiency. The adsorption followed pseudo-second-order kinetics and best fitted the Freundlich isotherm model.

Bentonite: Bentonite, a natural clay mineral, shows high adsorption capacity for basic dyes like Basic Red 2 (BR2), attributed to cation exchange. It achieves rapid removal (80-90% in 2-3 minutes) and follows pseudo-second-order kinetics, with adsorption fitting the Langmuir isotherm model.

Zeolites (e.g., Clinoptilolite): Natural zeolites are cost-effective adsorbents. While studies often focus on other dyes, research on basic dyes indicates their potential. Modified zeolites have shown significantly higher adsorption capacities for other basic red dyes, reaching hundreds of mg/g.

Biochar: Biochar derived from agricultural wastes is recognized as an eco-friendly and economical adsorbent with porous structures and functional groups that facilitate dye adsorption. Studies on basic red dyes typically show good fits to pseudo-second-order kinetics and Langmuir or Freundlich isotherms, with varying adsorption capacities depending on the source material.

Activated Carbon: Known for its high surface area and porosity, activated carbon is an excellent adsorbent for dyes. Activated carbon treated with KOH showed high adsorption capacities for Basic Red 46 (up to 323.6 mg/g), with adsorption kinetics fitting pseudo-first-order or pseudo-second-order models.

Other Adsorbent Materials:

Silica (B1680970) Monolith Particles (SMP): Synthesized silica monolith particles with a high surface area (367 m²/g) achieved approximately 96% removal efficiency for Basic Red 5, following pseudo-second-order kinetics and fitting the Langmuir isotherm model, with a reported capacity of 576 mg/g.

The following table summarizes the adsorption performance of various materials for this compound or similar basic red dyes:

| Adsorbent Material | Dye Studied | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Kinetic Model | Isotherm Model | Key Conditions (pH, Temp, Time) | Reference |

| Montmorillonite-Alginate Gel (F6) | This compound | Not specified | 97.05 | Pseudo-second-order | Freundlich | pH ~7, 60 min | |

| Silica Monolith Particles (SMP) | Basic Red 5 | 576 | ~96 | Pseudo-second-order | Langmuir | 120 min, 298 K | |

| Bentonite | Basic Red 2 | High capacity | 80-90% (in 2-3 min) | Pseudo-second-order | Langmuir | pH dependent, temp (15-45°C) | |

| Rice Husk Biochar (R500) | Basic Red 46 | 22.12 | Not specified | Pseudo-second-order | Langmuir | pH 7-11, 120 min, 25°C | |

| Bamboo Biochar (B500) | Basic Red 46 | 9.06 | Not specified | Pseudo-second-order | Langmuir | pH 3-11, 120 min, 25°C | |

| Activated Carbon (CAC) | Basic Red 46 | 231.5 (at 35°C) | Not specified | Pseudo-first-order | Langmuir/Freundlich | 25, 30, 35°C | |

| Sepiolite Clay | Basic Red 46 | 110 (at 25°C) | Not specified | Pseudo-second-order | Langmuir/Freundlich | 25°C |

Regeneration and Reusability of Adsorbents/Catalysts for this compound Treatment

The sustainability and economic viability of adsorption and photocatalytic processes for this compound removal are significantly enhanced by the ability to regenerate and reuse the treatment materials. Effective regeneration allows for multiple treatment cycles, reducing operational costs and minimizing waste generation.

Regeneration of Photocatalysts: For photocatalytic applications, such as those employing Zinc Oxide Nanoparticles (ZnO NPs), reusability is critical. Studies indicate that ZnO NPs can be reused effectively, retaining 95.73% of their efficiency in treating greywater containing this compound and demonstrating substantial performance in COD and BOD5 reduction across multiple cycles.

Regeneration of Adsorbents: Regeneration of adsorbents aims to desorb the adsorbed dye molecules, restoring their capacity for subsequent adsorption cycles. Common regeneration methods include washing with acidic or basic solutions, organic solvents, or thermal treatment.

Montmorillonite-Alginate Gel: Desorption studies for this compound from this gel showed moderate recovery (36.75%) using a water/ethanol (B145695) mixture or concentrated hydrochloric acid.

Biochar: Biochar derived from agricultural wastes is known for its recyclability potential. While specific regeneration efficiencies for this compound on biochar are not detailed, its general recyclability is acknowledged.

Zeolites: Although specific regeneration data for zeolites with this compound is limited, studies on similar basic dyes show successful regeneration using NaOH, achieving high desorption efficiencies (93.8%) and indicating good potential for recycling.

Activated Carbon: Activated carbon is generally considered a regenerable adsorbent due to its high surface area and porosity, supporting desorption through various methods. However, specific regeneration protocols for this compound on activated carbon are not detailed in the provided literature.

The following table summarizes the available information on the regeneration and reusability of materials used for this compound or similar dye treatments:

| Treatment Material | Dye Studied | Regeneration Method | Reusability/Desorption Efficiency | Notes | Reference |

| ZnO Nanoparticles (Catalyst) | This compound | Not specified (inherent reusability) | 95.73% | High reusability demonstrated over multiple cycles in greywater treatment. | |

| Montmorillonite-Alginate Gel | This compound | Water/Ethanol (70:30), Conc. HCl | 36.75% (desorption) | Moderate desorption efficiency. | |

| Biochar | Basic Red 46 | Not specified | Recyclable potential | General recyclability acknowledged; specific efficiencies not detailed for BR51 or similar. | |

| Zeolite | Acid Red 88 | NaOH | 93.8% (desorption) | Example for basic dye regeneration, indicating high potential for similar adsorbents. | |

| Activated Carbon | Not specified for BR51 | Not specified | Generally reusable | High surface area and porosity support regeneration; specific methods for BR51 not detailed. |

The development of efficient regeneration techniques is crucial for the widespread application of these adsorption and photocatalytic processes, ensuring their environmental and economic sustainability.

Theoretical and Computational Studies on Basic Red 51

Quantum Chemical Calculations of Basic Red 51 Electronic Structure

Specific quantum chemical calculations detailing the electronic structure of this compound, such as those employing Density Functional Theory (DFT) or Hartree-Fock methods, were not explicitly detailed in the provided search results. However, experimental spectroscopic data offers insights into its electronic properties. This compound exhibits a characteristic absorption maximum (λmax) at 530 nm with a molar absorptivity (ε) of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ . This absorption is attributed to the electronic transitions within the dye's chromophoric system, particularly the azo group (-N=N-) and the extended conjugation involving the aromatic and imidazolium (B1220033) moieties. These experimental observations are a macroscopic reflection of the molecule's electronic configuration, influenced by electron delocalization and the nature of its functional groups.

Molecular Dynamics Simulations of this compound Intermolecular Interactions

Dedicated molecular dynamics (MD) simulations specifically focused on elucidating the intermolecular interactions of this compound were not prominently reported in the accessible search results. MD simulations are crucial for understanding the dynamic behavior of molecules and their interactions over time. While the general principles and applications of MD are acknowledged in broader chemical and biological contexts nih.govua.ac.beplos.org, specific studies detailing the dynamic interactions of this compound with its environment, such as solvent molecules or biological substrates, were not found. The literature did note the potential utility of MD in understanding the time-dependent evolution and stability of ligand-DNA interactions for azo dyes mdpi.com.

Molecular Docking Studies of this compound Interactions with Macromolecules (focus on binding modes and chemical affinity)

Molecular docking studies have been conducted to investigate the interactions of this compound with double-stranded DNA (dsDNA), providing insights into its binding modes and chemical affinity. These studies suggest that this compound can interact with DNA through both intercalative (threading between base pairs) and minor groove binding mechanisms.

The intercalative binding mode was found to be energetically more favorable, with a calculated binding free energy (ΔG°) of -6.94 kcal/mol, compared to the minor groove binding mode, which had a ΔG° of -6.35 kcal/mol mdpi.comresearchgate.net. The key molecular features mediating these interactions differ between the two modes. For intercalative binding, the imidazole (B134444) ring, the phenyl group, and the tertiary amine of this compound are identified as crucial for interaction. This mode is further stabilized by hydrogen bonds and hydrophobic pi-pi-stacked contacts mdpi.comresearchgate.net. In contrast, the minor groove binding is primarily influenced by the azo and imidazole rings of the dye, with hydrogen bonds playing a more prominent role in this interaction mdpi.comresearchgate.net.

Table 1: Molecular Docking of this compound with dsDNA

| Interaction Type | Binding Mode | Binding Free Energy (ΔG°) (kcal/mol) | Key Mediating Groups (Intercalative) | Key Mediating Groups (Minor Groove) |

| This compound - dsDNA | Intercalative | -6.94 | Imidazole ring, phenyl, tertiary amine | Azo ring, imidazole ring |

| This compound - dsDNA | Minor Groove | -6.35 | N/A | Azo ring, imidazole ring |

These findings highlight the dye's capacity to engage with DNA, with intercalation representing a more energetically favorable interaction pathway based on computational predictions mdpi.comresearchgate.net.

Structure-Activity Relationship (SAR) Studies for this compound Chemical Behavior

Specific structure-activity relationship (SAR) studies that systematically explore how structural modifications of this compound influence its chemical behavior or interactions were not detailed in the provided search results. SAR studies are vital for understanding how specific functional groups or structural features contribute to a molecule's properties and activities. While the general role of azo dyes and their potential genotoxicity is discussed in relation to their structure researchgate.net, direct SAR investigations for this compound were not identified.

Compound Name Table:

| Common Name | IUPAC Name | CAS Number |

| This compound | 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride | 12270-25-6 |

| 2-[(E)-2-[4-(dimethylamino)phenyl]diazenyl]-1,3-dimethyl-1H-imidazolium chloride | 77061-58-6 | |

| 2-[[4-(dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride | ||

| C.I. This compound | ||

| Ruby Red | ||

| COLOREX BR51 | ||

| VIBRACOLOR RUBY RED |

Future Directions and Emerging Research Avenues for Basic Red 51

Development of Novel Synthetic Pathways for Basic Red 51

Current synthesis of this compound typically involves a two-step diazotization and coupling process evitachem.com. Future research is focused on developing more efficient, cost-effective, and environmentally benign synthetic routes. This includes exploring green chemistry principles, such as using milder reaction conditions, reducing hazardous byproducts, and employing renewable reagents. Investigations into continuous flow synthesis could offer better control over reaction parameters, leading to improved yields and purity, and potentially reducing waste generation compared to traditional batch processes evitachem.com. Optimizing existing pathways to increase atom economy and reduce energy consumption remains a key objective.

Innovations in this compound Analytical Detection and Quantification

Accurate and sensitive detection of this compound is crucial for quality control, environmental monitoring, and safety assessments. While High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a standard method, emerging research is exploring more advanced techniques. These include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for enhanced specificity and sensitivity, particularly in complex matrices like wastewater or cosmetic products researchgate.netcabidigitallibrary.orgfda.gov.tw. Electrochemical methods, such as those employing modified electrodes with magnetic nanoparticles, are also being developed for rapid, inexpensive, and sensitive on-site detection researchgate.netcabidigitallibrary.org. Surface-Enhanced Raman Spectroscopy (SERS) and other advanced spectroscopic techniques are being investigated for their potential in identifying and quantifying dyes in various samples, offering improved detection limits and selectivity mdpi.com.

Table 1: Comparison of Analytical Techniques for this compound

| Technique | Detection Limit (Typical) | Key Application | Potential Pitfalls |

| UV-Vis Spectroscopy | ~0.1 µg/mL | Concentration quantification, basic purity assessment | Interference from co-solvents, limited specificity |

| HPLC-UV/Vis | ~0.01 µg/mL | Purity assessment, impurity profiling | Column degradation over time, matrix effects |

| LC-MS/MS | <0.001 µg/mL | Structural confirmation, trace analysis, complex matrices | High cost, complex operation, matrix suppression effects |

| Square Wave Voltammetry (with modified electrodes) | ~10⁻⁷ mol L⁻¹ | Rapid, inexpensive detection, pre-concentration | Electrode stability, optimization of conditions |

| SERS | Sub-ppb | Trace analysis, identification in complex matrices | Surface preparation reproducibility, signal enhancement |

Exploration of New Chemical Reactivities and Derivatives of this compound

This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions evitachem.com. Future research could focus on systematically exploring these reactivities to synthesize novel derivatives with tailored properties. For instance, modifying the dye's structure could lead to improved lightfastness, altered solubility, or the introduction of new functionalities for applications beyond coloration, such as in sensor development or as biological probes. Investigating selective reduction of the azo bond to yield specific amine derivatives, or exploring nucleophilic substitution reactions on the imidazolium (B1220033) ring or aromatic substituents, could yield compounds with unique chemical and physical characteristics.

Advanced Environmental Remediation Strategies for this compound

The release of this compound into the environment through industrial wastewater is a significant concern. Advanced Oxidation Processes (AOPs), such as photocatalytic degradation using semiconductor nanoparticles like Zinc Oxide (ZnO) NPs, are showing great promise for its removal researchgate.netresearchgate.netdntb.gov.uaresearchgate.net. Research is ongoing to optimize these processes by investigating novel catalyst designs, synergistic combinations of AOPs, and exploring their effectiveness in real-world wastewater matrices. Adsorption using novel, cost-effective materials, and biodegradation by specific microbial consortia are also active areas of research aimed at developing sustainable and efficient wastewater treatment solutions researchgate.netresearchgate.net. Understanding the degradation pathways and the toxicity of intermediate products is also a critical aspect of developing safe remediation strategies.

Table 2: Emerging Remediation Technologies for this compound

| Technology | Mechanism | Key Advantages | Emerging Research Focus |

| Photocatalysis (e.g., ZnO NPs) | Generation of reactive oxygen species (ROS) to degrade dye molecules. | High efficiency, green process, catalyst reusability. | Novel catalyst synthesis, synergistic effects, degradation pathway elucidation, application in complex matrices. |

| Adsorption | Physical or chemical binding of dye molecules to adsorbent materials. | Simplicity, cost-effectiveness (with suitable materials). | Development of high-capacity, selective adsorbents (e.g., modified bio-waste, MOFs), regeneration studies. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., hydroxyl, sulfate) to break down dye structures. | Broad applicability, effective for recalcitrant compounds. | Combinations of AOPs, electrochemical methods, sono-chemical degradation, optimization of energy efficiency. |

| Biodegradation | Microbial degradation of the dye molecule. | Eco-friendly, potential for complete mineralization. | Isolation and characterization of efficient dye-degrading microorganisms, optimization of bioreactor conditions. |

Computational Chemistry in Predicting this compound Behavior

Computational chemistry, employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers powerful tools for predicting the molecular structure, electronic properties, and spectral characteristics of this compound chemrxiv.orgfrontiersin.orgnih.govnih.govmdpi.com. Future research can leverage these techniques to: